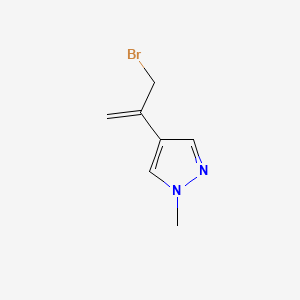
4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
The synthesis of 4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with 3-bromoprop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropenyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the double bond in the propenyl group can be achieved using hydrogenation catalysts such as palladium on carbon or nickel.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an epoxide or hydroxylated product.
科学的研究の応用
4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives. It may also have potential as a lead compound for the development of new drugs.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromopropenyl group can undergo nucleophilic substitution reactions, allowing the compound to bind to and modify biological molecules. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
類似化合物との比較
Similar compounds to 4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole include other pyrazole derivatives with different substituents. For example:
4-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
4-(3-bromoprop-1-en-2-yl)-1-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a methyl group.
4-(3-bromoprop-1-en-2-yl)-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a methyl group.
特性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC名 |
4-(3-bromoprop-1-en-2-yl)-1-methylpyrazole |
InChI |
InChI=1S/C7H9BrN2/c1-6(3-8)7-4-9-10(2)5-7/h4-5H,1,3H2,2H3 |
InChIキー |
XTNWJSSREFBKTJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C(=C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


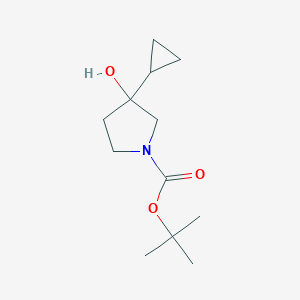
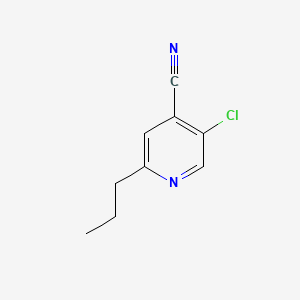
amine](/img/structure/B13550916.png)
![2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13550924.png)
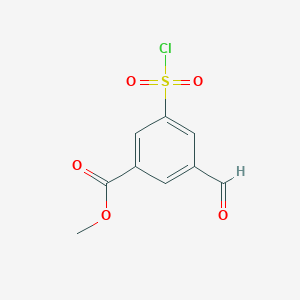
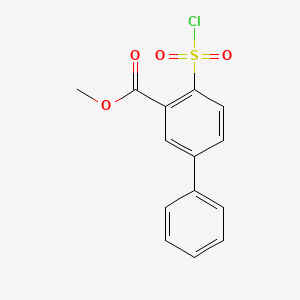
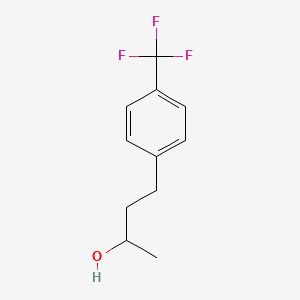
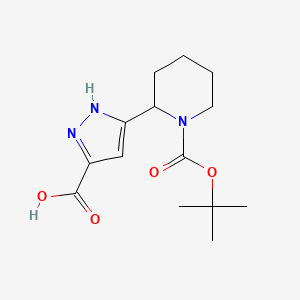
![3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B13550976.png)
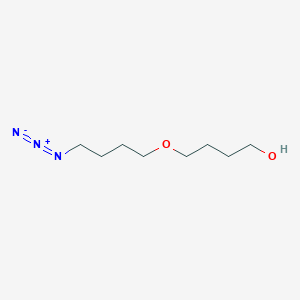
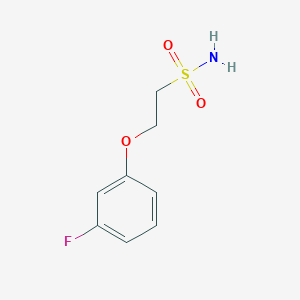
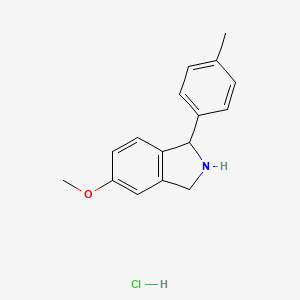
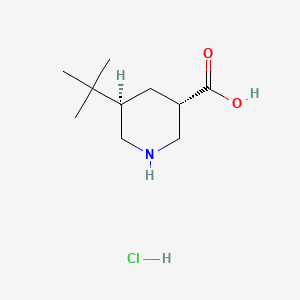
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
